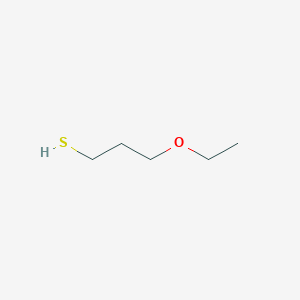

3-Ethoxypropane-1-thiol

Beschreibung

Eigenschaften

Molekularformel |

C5H12OS |

|---|---|

Molekulargewicht |

120.22 g/mol |

IUPAC-Name |

3-ethoxypropane-1-thiol |

InChI |

InChI=1S/C5H12OS/c1-2-6-4-3-5-7/h7H,2-5H2,1H3 |

InChI-Schlüssel |

IKFDXXOHGZTPOP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCCS |

Herkunft des Produkts |

United States |

Applications of 3 Ethoxypropane 1 Thiol As a Chemical Building Block in Advanced Materials Synthesis

Summary of Key Findings and Methodological Advancements

This article has provided a comprehensive theoretical overview of 3-Ethoxypropane-1-thiol (B6227231), a compound for which there is a significant lack of direct experimental research. By drawing on the well-established principles of thiol and ether chemistry, we have outlined its likely physicochemical properties, spectroscopic signatures, and potential synthetic routes. The key reactive feature of this molecule is its thiol group, which is amenable to nucleophilic reactions, oxidation to disulfides, and participation in highly efficient thiol-ene "click" reactions. These characteristics suggest its potential as a versatile building block in organic synthesis and a functional component in materials science.

Identification of Remaining Challenges in Synthesis and Mechanistic Understanding

The primary challenge in the study of 3-Ethoxypropane-1-thiol is the current absence of dedicated research. Key challenges to be addressed include:

Optimized Synthesis: Developing and optimizing a high-yield, scalable synthesis for 3-Ethoxypropane-1-thiol is the first crucial step. While standard methods are likely applicable, their efficiency for this specific substrate needs to be experimentally verified.

Detailed Characterization: A thorough experimental characterization of its physical and chemical properties is necessary to move beyond the predicted values presented here.

Mechanistic Studies: While the general mechanisms of thiol reactions are known, the influence of the distal ethoxy group on the reactivity and kinetics of the thiol group in 3-Ethoxypropane-1-thiol has not been investigated.

Prospective Research Directions in Ethoxy-Substituted Thiol Chemistry

Future research in this area could be highly fruitful and should focus on several key areas:

Exploration of Thiol-Ene Chemistry: A systematic study of the participation of 3-Ethoxypropane-1-thiol in thiol-ene reactions with a variety of alkenes would be valuable for understanding its potential in polymer and materials synthesis.

Surface Modification Studies: Investigating the formation and properties of self-assembled monolayers of 3-Ethoxypropane-1-thiol on gold and other relevant surfaces could reveal novel surface functionalities.

Nanoparticle Functionalization: The use of this compound to functionalize various nanoparticles and the subsequent characterization of these nanomaterials would be a promising avenue for creating new materials with tailored properties.

Computational Modeling: Density functional theory (DFT) and other computational methods could be employed to predict and understand the structural, electronic, and reactive properties of 3-Ethoxypropane-1-thiol and its derivatives, guiding experimental efforts rsc.org.

Potential for Broader Impact on Chemical Synthesis and Materials Science

The study of seemingly simple, yet under-explored, molecules like 3-Ethoxypropane-1-thiol can have a significant impact on the broader fields of chemical synthesis and materials science nih.gov. As a bifunctional molecule, it offers a platform for creating more complex structures and materials with precise control over their properties. The insights gained from studying this compound could contribute to the development of new functional polymers, advanced coatings, and novel biomaterials. Furthermore, it could serve as a model system for understanding the interplay between different functional groups in more complex molecular architectures, which is a fundamental aspect of modern chemistry and materials design alliedacademies.comdeloitte.comucl.ac.uk. The continued exploration of organosulfur chemistry holds great promise for future innovations acs.org.

Q & A

Q. What computational models predict the environmental fate of 3-Ethoxypropane-1-thiol in biochemical systems?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation rates or toxicity. Molecular docking simulations can predict interactions with enzymes like glutathione reductase. Validate with in vitro assays (e.g., microsomal stability tests) .

Methodological Notes for Data Generation

- Synthesis Optimization : Adapt procedures from , substituting reagents (e.g., ethoxyamine for methoxyamine) and monitoring reaction progress via inline IR .

- Data Analysis : Follow guidelines in for statistical rigor, including error bars in yield calculations and justification of significance tests (e.g., t-tests for replicate experiments) .

- Safety Protocols : Refer to for handling thiols, including fume hood use and PPE requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.